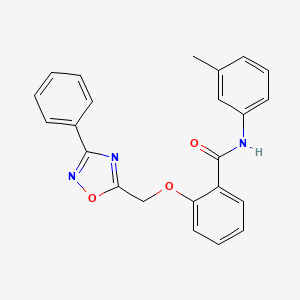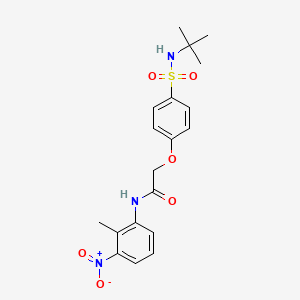
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A involves the inhibition of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A also inhibits the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and reduction of tissue damage. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response.
实验室实验的优点和局限性
One advantage of using 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A in lab experiments is its high potency and selectivity towards its target proteins. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A also exhibits good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for the research on 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the identification of new therapeutic applications for 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A, such as in neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A and its downstream effects on gene expression and cellular signaling pathways.
合成方法
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A can be synthesized through a multistep process involving the reaction of 4-aminophenol with tert-butyl chloroformate, followed by the reaction of the resulting intermediate with 2-methyl-3-nitrobenzoyl chloride. The final step involves the reaction of the resulting intermediate with sodium sulfamate to yield 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A.
科学研究应用
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation and autoimmune disorders, 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has been shown to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
属性
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-13-16(6-5-7-17(13)22(24)25)20-18(23)12-28-14-8-10-15(11-9-14)29(26,27)21-19(2,3)4/h5-11,21H,12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKPXTALLRVRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2-methyl-3-nitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

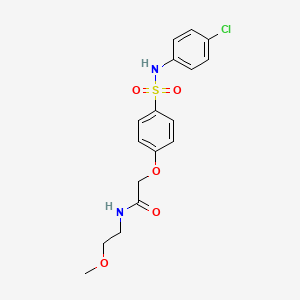

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712462.png)
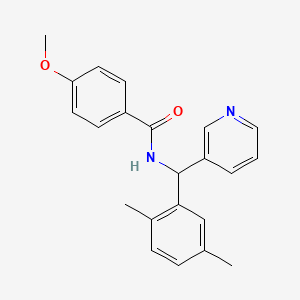
![3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712473.png)

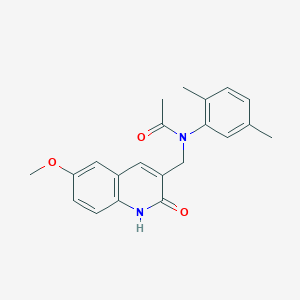
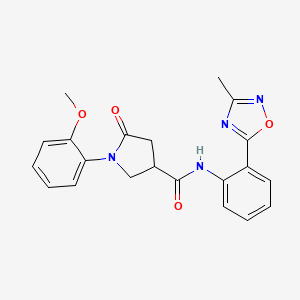

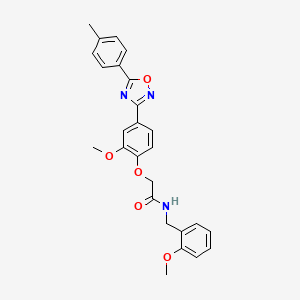
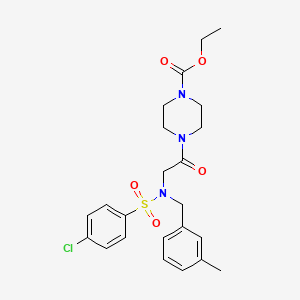
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7712529.png)

